12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Catalog No.
S6703697
CAS No.
1297613-74-1
M.F
C37H27O4P
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahyd...

CAS Number

1297613-74-1

Product Name

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

IUPAC Name

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Molecular Formula

C37H27O4P

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C37H27O4P/c38-42(39)40-35-31(29-11-9-23-5-1-3-7-27(23)21-29)15-13-25-17-19-37(33(25)35)20-18-26-14-16-32(36(41-42)34(26)37)30-12-10-24-6-2-4-8-28(24)22-30/h1-16,21-22H,17-20H2,(H,38,39)

InChI Key

WKLKIYOIIMLVMH-UHFFFAOYSA-N

SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C=C5)OP(=O)(OC7=C(C=CC1=C37)C8=CC9=CC=CC=C9C=C8)O

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C=C5)OP(=O)(OC7=C(C=CC1=C37)C8=CC9=CC=CC=C9C=C8)O

Description

The exact mass of the compound (11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee is 566.16469634 g/mol and the complexity rating of the compound is 982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound that incorporates multiple aromatic and heterocyclic structures. This compound features a dioxaphosphocine backbone, which is notable for its phosphorous content, and is characterized by the presence of hydroxy and tetrahydroindeno moieties. The intricate structure suggests potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science.

The exact mechanism of action for Daicel catalyst is not fully elucidated in publicly available sources. However, it is generally accepted that the chiral cavity around the phosphorus atom directs the reactants in a way that favors the formation of one specific stereoisomer of the product molecule in aldol reactions [].

The chemical reactivity of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide can be explored through various reactions:

  • Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions with electrophiles.
  • Phosphorylation: The phosphorous atom in the dioxaphosphocine ring may undergo phosphorylation reactions to form derivatives with enhanced biological activity.
  • Redox Reactions: The compound can act as both an oxidizing and reducing agent due to the presence of multiple functional groups.

Preliminary studies suggest that compounds similar to 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide exhibit various biological activities:

  • Antitumor Activity: Phosphorus-containing compounds have been investigated for their potential antitumor properties.
  • Antimicrobial Properties: Some derivatives show promise as antimicrobial agents against various pathogens.
  • Enzyme Inhibition: The unique structural features may allow for specific enzyme inhibition pathways.

The synthesis of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide typically involves several steps:

  • Formation of Dioxaphosphocine Ring: This can be achieved through the reaction of phosphorous oxides with suitable diols.
  • Introduction of Hydroxy Group: Hydroxylation can be performed using hydroxylating agents or through nucleophilic substitution.
  • Cyclization Reactions: The formation of the indeno structure may require cyclization techniques such as acid-catalyzed cyclization or thermal methods.

The unique properties of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide open up several potential applications:

  • Pharmaceuticals: As a candidate for drug development due to its biological activity.
  • Material Science: Potential use in creating advanced materials with specific properties.
  • Catalysis: Its unique structure may serve as a catalyst in organic reactions.

Interaction studies involving 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide focus on its interactions with biological macromolecules:

  • Protein Binding Studies: These studies assess how well the compound binds to proteins and its implications for drug design.
  • Receptor Interactions: Investigating how this compound interacts with specific receptors can provide insights into its pharmacological effects.

Similar Compounds

Several compounds share structural characteristics with 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide. These include:

Compound NameStructural FeaturesUnique Aspects
DioxaphospholaneContains phosphorus and dioxane ringsSimpler structure without the indeno framework
PhosphonatesPhosphorus-containing organic compoundsOften used in agriculture and medicine
Tetrahydroquinoline derivativesAromatic systems with nitrogenFocused more on nitrogen chemistry rather than phosphorus

These comparisons highlight the uniqueness of 12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide due to its complex arrangement of multiple aromatic systems combined with a dioxaphosphocine ring.

XLogP3

9.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

566.16469634 g/mol

Monoisotopic Mass

566.16469634 g/mol

Heavy Atom Count

42

Dates

Modify: 2023-11-23

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